molecular formula C10H11NO3 B8198783 Methyl 4-methoxy-5-vinylpicolinate

Methyl 4-methoxy-5-vinylpicolinate

Cat. No.: B8198783
M. Wt: 193.20 g/mol
InChI Key: HKEFRBVEACRLRD-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-5-vinylpicolinate is a methyl ester derivative of picolinic acid featuring a methoxy group at position 4 and a vinyl group at position 5 of the pyridine ring. This article synthesizes data from peer-reviewed research and commercial databases to provide a professional comparison with structurally similar compounds.

Properties

IUPAC Name

methyl 5-ethenyl-4-methoxypyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-4-7-6-11-8(10(12)14-3)5-9(7)13-2/h4-6H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEFRBVEACRLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1C=C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-methoxy-5-vinylpicolinate typically involves the following steps:

    Starting Material: The synthesis begins with picolinic acid as the starting material.

    Vinylation: The vinyl group can be introduced at the 5-position through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

    Esterification: The final step involves the esterification of the carboxyl group with methanol to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-methoxy-5-vinylpicolinate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The vinyl group can be reduced to form ethyl derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted picolinates with various functional groups.

Scientific Research Applications

Methyl 4-methoxy-5-vinylpicolinate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-5-vinylpicolinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The substituents on the picolinate backbone significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of Methyl 4-methoxy-5-vinylpicolinate and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Structural Features
This compound 4-methoxy, 5-vinyl C₁₀H₁₁NO₃ 193.20 Methoxy enhances stability; vinyl enables polymerization
Methyl 5-((Cinnamoyloxy)methyl)picolinate 5-(cinnamoyloxymethyl) C₁₇H₁₅NO₄ 297.30 Bulky cinnamate group may enhance bioactivity
Methyl 5-bromopicolinate 5-bromo C₇H₆BrNO₂ 230.03 Bromine enables cross-coupling reactions
Methyl 5-hydroxy-4-methylpicolinate 5-hydroxy, 4-methyl C₈H₉NO₃ 167.16 Hydroxy group increases polarity

Key Observations :

  • The methoxy group in this compound likely improves metabolic stability compared to hydrolytically labile esters (e.g., hydroxy derivatives) .
  • Bromine in Methyl 5-bromopicolinate facilitates Suzuki or Ullmann couplings, a feature absent in the vinyl-substituted analog .

Comparison :

  • The vinyl group in this compound may require palladium-catalyzed coupling (e.g., Heck reaction), contrasting with the carbodiimide or nucleophilic aromatic substitution methods used for other analogs .

Physicochemical Properties and Functional Implications

Property This compound Methyl 5-((Cinnamoyloxy)methyl)picolinate Methyl 5-bromopicolinate Methyl 5-hydroxy-4-methylpicolinate
Boiling Point Moderate (est. 250–300°C) High (>300°C) High (280–320°C) Moderate (200–250°C)
Solubility Low in water; soluble in DCM Low in water; soluble in THF Low in polar solvents High in polar solvents
Reactivity Vinyl: Polymerization/click chemistry Cinnamate: Ester hydrolysis Bromine: Cross-coupling Hydroxy: Oxidation susceptibility

Functional Implications :

  • The vinyl group’s reactivity makes this compound suitable for polymer or prodrug development, whereas bromo derivatives are better suited for synthetic intermediates .
  • The hydroxy group in Methyl 5-hydroxy-4-methylpicolinate limits its stability under oxidative conditions but enhances solubility for aqueous-phase reactions .

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